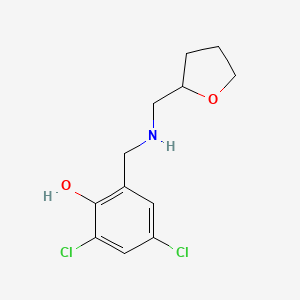
2,4-Dichloro-6-((((tetrahydrofuran-2-yl)methyl)amino)methyl)phenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,4-Dichloro-6-((((tetrahydrofuran-2-yl)methyl)amino)methyl)phenol is a synthetic organic compound characterized by its unique structure, which includes a phenol group substituted with dichloro and tetrahydrofuran-2-ylmethylamino groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dichloro-6-((((tetrahydrofuran-2-yl)methyl)amino)methyl)phenol typically involves multi-step organic reactions. One common synthetic route includes the reaction of 2,4-dichlorophenol with tetrahydrofuran-2-ylmethylamine under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction mixture is then purified using techniques like column chromatography to isolate the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness. Large-scale reactors and continuous flow systems are often employed to ensure consistent production. Quality control measures, such as high-performance liquid chromatography (HPLC), are used to monitor the purity and quality of the final product .
化学反应分析
Types of Reactions
2,4-Dichloro-6-((((tetrahydrofuran-2-yl)methyl)amino)methyl)phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones under specific conditions.
Reduction: The compound can undergo reduction reactions, particularly at the dichloro substituents, to form dechlorinated derivatives.
Substitution: The compound is prone to nucleophilic substitution reactions, especially at the chloro positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines and thiols can react with the chloro groups under basic conditions.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Dechlorinated phenol derivatives.
Substitution: Amino and thiol-substituted phenol derivatives.
科学研究应用
2,4-Dichloro-6-((((tetrahydrofuran-2-yl)methyl)amino)methyl)phenol has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Investigated for its potential antimicrobial properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials
作用机制
The mechanism of action of 2,4-Dichloro-6-((((tetrahydrofuran-2-yl)methyl)amino)methyl)phenol involves its interaction with specific molecular targets. The phenol group can form hydrogen bonds with biological molecules, while the dichloro and tetrahydrofuran-2-ylmethylamino groups enhance its binding affinity. These interactions can disrupt cellular processes, leading to antimicrobial or anticancer effects. The exact molecular pathways involved are still under investigation .
相似化合物的比较
Similar Compounds
- 2,4-Dichloro-6-[(6-methylpyridin-2-ylimino)methyl]phenol
- 2,4-Dichloro-6-{(E)-[(tetrahydrofuran-2-ylmethyl)imino]methyl}phenol
Uniqueness
2,4-Dichloro-6-((((tetrahydrofuran-2-yl)methyl)amino)methyl)phenol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced stability, solubility, and biological activity .
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
属性
分子式 |
C12H15Cl2NO2 |
|---|---|
分子量 |
276.16 g/mol |
IUPAC 名称 |
2,4-dichloro-6-[(oxolan-2-ylmethylamino)methyl]phenol |
InChI |
InChI=1S/C12H15Cl2NO2/c13-9-4-8(12(16)11(14)5-9)6-15-7-10-2-1-3-17-10/h4-5,10,15-16H,1-3,6-7H2 |
InChI 键 |
VTRCPQDFPBFTBM-UHFFFAOYSA-N |
规范 SMILES |
C1CC(OC1)CNCC2=C(C(=CC(=C2)Cl)Cl)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![8-Hydroxy-2-(trifluoromethyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B14906757.png)


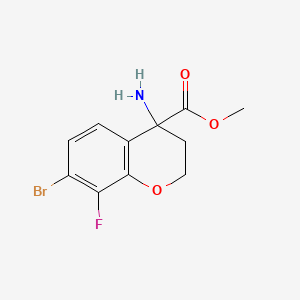
![3-Bromo-5,7-dichlorothieno[3,2-b]pyridine](/img/structure/B14906785.png)

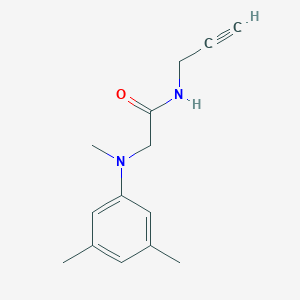
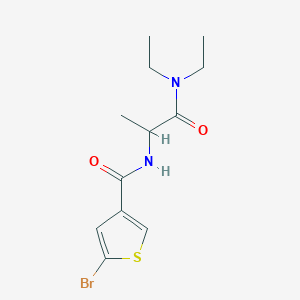
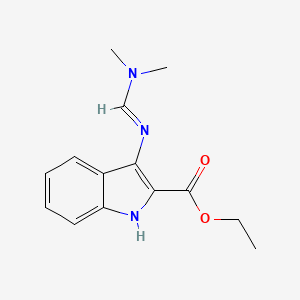
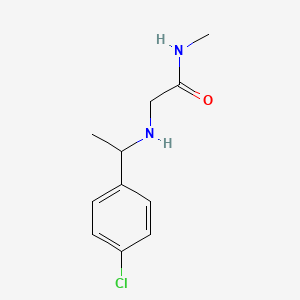
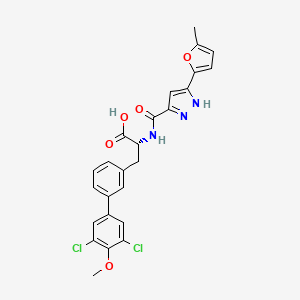

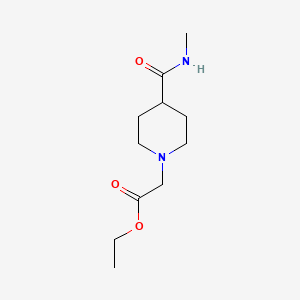
![3H-Pyrimido[4,5-b][1,4]oxazine-4,6(5H,7H)-dione](/img/structure/B14906836.png)
